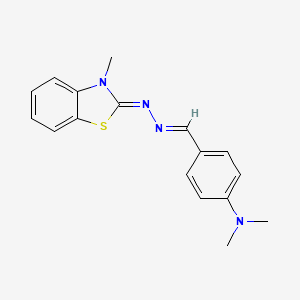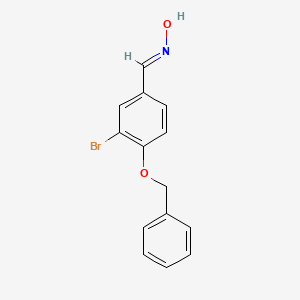
4-(dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 3-methyl-1,3-benzothiazol-2(3H)-one hydrazine derivative. This reaction forms a hydrazone linkage, which is characterized by the presence of a -NH-N=CH- group connecting the two original molecules. The synthesis process can vary based on the specific conditions employed, such as solvents, catalysts, and reaction temperatures, which can influence the yield and purity of the final product (Popiołek, 2015).
Molecular Structure Analysis
The molecular structure of 4-(dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been elucidated through various spectroscopic and crystallographic techniques. The compound typically exhibits a planar structure, with the hydrazone linkage playing a crucial role in its conformation and stability. X-ray crystallography studies have revealed the presence of intermolecular hydrogen bonding and π-π stacking interactions, which can influence the compound's solid-state organization and properties (Nogueira et al., 2011).
Chemical Reactions and Properties
4-(Dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone participates in various chemical reactions, highlighting its reactivity and versatility. It can undergo oxidative cyclization, forming benzothiazolylhydrazones when treated with oxidizing agents like bromine. This transformation is indicative of the compound's ability to engage in electrophilic substitution reactions, which can be exploited in synthetic chemistry for the preparation of heterocyclic compounds (Shegal & Shegal, 1970).
Physical Properties Analysis
The physical properties of 4-(dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, such as solubility, melting point, and stability, are crucial for its application in various domains. Quantum chemical calculations have provided insights into the molecular properties of this compound, showing that it has a large planar structure and exhibits specific electronic characteristics that may influence its reactivity and interactions with other molecules (Yong-jin & Jin-ling, 2004).
Chemical Properties Analysis
The chemical properties of 4-(dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and potential for forming complexes with metals, are significant for its functional applications. Studies have shown that this compound can act as a ligand, forming complexes with various metal ions, which could be relevant for catalysis, materials science, and pharmaceutical applications (Argibay-Otero et al., 2020).
科学的研究の応用
Corrosion Inhibition
The use of 4-(N,N-dimethylamino) benzaldehyde nicotinic hydrazone as a corrosion inhibitor for mild steel in acidic solutions has been investigated. This compound demonstrates high inhibition efficiency, which increases with the concentration of the inhibitor. Studies suggest that it acts as a mixed-type corrosion inhibitor and adheres to the surface of mild steel, following Langmuir's adsorption isotherm. The effectiveness of this compound is supported by electrochemical methods, quantum chemical calculations, and microscopy imaging techniques (Singh, Kumar, Udayabhanu, & John, 2016).
Carrier Transport Materials
Another study explored the synthetic conditions of hydrazone compounds, including 4-(dimethylamino)benzaldehyde diphenylhydrazone, for their application as carrier transport materials in electrophotography. The research detailed the preparative procedures, highlighting the potential of these compounds in improving the performance of electrophotographic devices (Chen Zhaobin, 1999).
Structural Analysis
The crystal structures of various hydrazones prepared from arenealdehydes and 2-hydrazinyl-1,3-benzothiazole have been reported. These studies provide insights into the molecular and supramolecular arrangements of such compounds, which could be crucial for designing materials with specific properties. The analysis includes information on solvated and unsolvated species, highlighting the role of intermolecular interactions in the assembly of these structures (Nogueira, Vasconcelos, Wardell, & Wardell, 2011).
Photophysical Properties
Research on azine molecules with donor-acceptor-donor chromophores, including [3-{4-(dimethylamino)phenyl}prop-2-en-1-ylidene]hydrazone, demonstrates their potential in sensing applications. These compounds exhibit weak emission in the absence of metal ions, but when Ag(+) ions are introduced, a significant enhancement in emission is observed. This property allows for the selective detection of Ag(+) ions, which could be valuable in analytical chemistry and environmental monitoring (Ray, Iyer, Sadhu, & Bharadwaj, 2009).
特性
IUPAC Name |
N,N-dimethyl-4-[(E)-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-20(2)14-10-8-13(9-11-14)12-18-19-17-21(3)15-6-4-5-7-16(15)22-17/h4-12H,1-3H3/b18-12+,19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPIDYSGDJMWNR-LFQOXGNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)benzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)
![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)
![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)
![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)
![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)
![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)